(E)-3-(2,3-dimethoxyphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile
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Overview
Description
(E)-3-(2,3-dimethoxyphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is an organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,3-dimethoxyphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes:
Starting Materials: 2,3-dimethoxybenzaldehyde and 4-oxo-1H-quinazoline-2-carbaldehyde.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in solvents like ethanol or methanol at elevated temperatures (50-100°C).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,3-dimethoxyphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitrile group to amine or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products
Oxidation Products: Quinazolinone derivatives with higher oxidation states.
Reduction Products: Amino derivatives or other reduced forms.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-3-(2,3-dimethoxyphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone structures.
Phenylpropene Derivatives: Compounds with similar phenylpropene structures.
Uniqueness
(E)-3-(2,3-dimethoxyphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-24-16-9-5-6-12(17(16)25-2)10-13(11-20)18-21-15-8-4-3-7-14(15)19(23)22-18/h3-10H,1-2H3,(H,21,22,23)/b13-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXUFVGKUWYEJK-JLHYYAGUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C(C#N)C2=NC(=O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C(\C#N)/C2=NC(=O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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